3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
Overview
Description
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H6BrClN2O3. It belongs to the class of pyridines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its combination of bromine, chlorine, ethoxy, and nitro functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethoxypyridine to introduce the nitro group. This is followed by halogenation reactions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Nitration: The nitration of 2-ethoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-6-chloro-2-ethoxy-5-aminopyridine.
Oxidation: 3-Bromo-6-chloro-2-carboxy-5-nitropyridine.
Scientific Research Applications
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-nitropyridine
- 3-Bromo-6-chloro-2-methoxy-5-nitropyridine
- 3-Bromo-6-chloro-2-ethoxy-4-nitropyridine
Uniqueness
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The ethoxy group, in particular, can affect the compound’s solubility and ability to participate in specific reactions compared to its methoxy or nitro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-2-chloro-6-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O3/c1-2-14-7-4(8)3-5(11(12)13)6(9)10-7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHWJTJXTWUGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594301 | |
Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239791-63-0 | |
Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239791-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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